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The ionization potential of seproxetine was determined using spectroscopic analysis of its charge-transfer

complexes with various π-electron acceptors. The table below summarizes the core experimental parameters

as reported in the study [1]:

Parameter Description / Value

Method Charge-Transfer (CT) Complexation

Medium Liquid (for spectroscopic measurement)

Key Calculation Ionization potential (I_D) from CT energy (E_CT)

Mathematical Relation I_D (eV) = 5.76 + 1.53 × 10^-4 E_CT (cm^-1)

π-electron Acceptors Used PA, DNB, p-NBA, DCQ, DBQ, TCNQ

The following diagram outlines the workflow from complex formation to the final calculation of the

ionization potential:
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Experimental workflow from CT complex formation to ionization potential calculation.

Quantitative Data and Results

The researchers calculated the ionization potential (I_D) for seproxetine by forming CT complexes with six

different π-electron acceptors. The values were consistent across the different acceptors [1].
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π-electron Acceptor Abbreviation Ionization Potential (I_D) of Seproxetine (eV)

Picric Acid PA 4.72

Dinitrobenzene DNB 4.68

p-Nitrobenzoic Acid p-NBA 4.71

2,6-Dichloroquinone-4-chloroimide DCQ 4.73

2,6-Dibromoquinone-4-chloroimide DBQ 4.73

7,7,8,8-Tetracyanoquinodimethane TCNQ 4.70

The average ionization potential of seproxetine calculated from this experimental data is approximately

4.71 eV [1].

Key Technical Details

This methodology relies on the properties of Charge-Transfer complexes [2] [1]:

Stoichiometry: The interaction between seproxetine (donor) and each π-electron acceptor was

confirmed to have a 1:1 ratio.
Linearity: A linear relationship exists between the energy of the CT band and the ionization potential

of the electron donor, which allows for the application of the empirical formula.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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